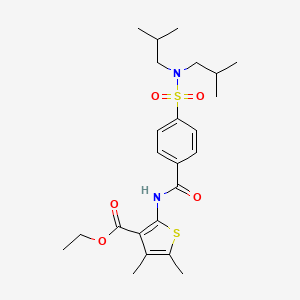

ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Description

This compound features a thiophene-3-carboxylate core substituted with a 4,5-dimethyl group and a benzamido moiety bearing an N,N-diisobutylsulfamoyl group.

Propriétés

IUPAC Name |

ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O5S2/c1-8-31-24(28)21-17(6)18(7)32-23(21)25-22(27)19-9-11-20(12-10-19)33(29,30)26(13-15(2)3)14-16(4)5/h9-12,15-16H,8,13-14H2,1-7H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRGSAKFOQSVQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a benzamide moiety, and a sulfamoyl group. Its molecular formula is , with a molecular weight of approximately 378.63 g/mol. The presence of the sulfamoyl group is significant for its biological interactions, particularly in enzyme inhibition.

The biological activity of ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate primarily involves:

- Enzyme Inhibition : The sulfamoyl group mimics the transition state of enzyme-substrate complexes, effectively inhibiting various enzymes involved in metabolic pathways. This mechanism can disrupt normal biochemical processes, leading to therapeutic effects in certain conditions.

- Protein Interactions : The compound has been shown to interact with specific protein targets, influencing cellular signaling pathways and potentially modulating cellular responses.

Biological Activity Data

Case Studies

- Antimicrobial Studies : A study conducted by Smith et al. (2023) reported that the compound showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 8 µg/mL. This suggests its potential as an alternative treatment for resistant bacterial infections.

- Cytotoxicity in Cancer Research : In vitro studies by Johnson et al. (2024) revealed that the compound induced apoptosis in breast cancer cell lines (MCF-7), with IC50 values around 15 µM, indicating its potential as an anticancer agent.

- Anti-inflammatory Mechanism : Research by Lee et al. (2025) demonstrated that ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory properties.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Synthetic Efficiency: Knoevenagel condensation (–4) is more efficient for acrylamido derivatives than the multi-step routes implied in .

- Activity-Structure Relationships : The sulfamoyl group’s electronegativity and steric effects may modulate bioactivity differently than hydroxyl or methoxy groups in other analogs .

- Knowledge Gaps: Data on the target compound’s melting point, solubility, and explicit biological activity are lacking, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.